5-Bromo-2-hydroxypyrimidine

Tautomerism Hydrogen bonding Nucleobase modeling

Procure 5-bromo-2-hydroxypyrimidine (CAS 214290-49-0) for its validated bifunctional architecture: the C5 bromine enables Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the C2 hydroxyl remains free for orthogonal alkylation, glycosylation, or chlorination (80% documented yield). This sequential derivatization eliminates intermediate protecting-group steps. The 3.1-fold higher hydroxy tautomer population (K_T=184 vs. unsubstituted K_T=60) provides a predictable hydrogen-bonding profile essential for nucleobase-recognition studies and aldehyde oxidase inhibitor SAR programs. Insist on the 5-bromo-2-hydroxy substitution pattern; regioisomers and alternative halogens exhibit non-equivalent oxidative addition kinetics and tautomeric equilibria, introducing batch-to-batch variability. Bulk and kilo-scale inquiries supported with full analytical documentation.

Molecular Formula C4H3BrN2O
Molecular Weight 174.98 g/mol
CAS No. 214290-49-0
Cat. No. B3021686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxypyrimidine
CAS214290-49-0
Synonyms5-bromo-2-pyrimidinone
Molecular FormulaC4H3BrN2O
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=O)N1)Br
InChIInChI=1S/C4H3BrN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8)
InChIKeyVTUDATOSQGYWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxypyrimidine CAS 214290-49-0: Procurement-Grade Overview and Core Technical Specifications


5-Bromo-2-hydroxypyrimidine (CAS 214290-49-0; synonym 5-bromopyrimidin-2-ol), molecular formula C4H3BrN2O with a molecular weight of 174.98 g/mol, is a halogenated pyrimidine derivative characterized by the concurrent presence of a hydroxyl group at the 2-position and a bromine atom at the 5-position of the aromatic ring [1]. This compound exists as a colorless crystalline or white powder solid with a melting point of approximately 230 °C (with decomposition) and demonstrates solubility in water and common organic solvents including alcohols and ethers [2]. Commercially available in purity grades typically ranging from 95% to 98%, it serves as a versatile synthetic building block with dual orthogonal reactivity: the hydroxyl moiety enables condensation and modification reactions, while the C5 bromine provides an effective leaving group for palladium-catalyzed cross-coupling transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [3]. As a procurement candidate, the compound's primary differentiation lies in this bifunctional architecture, which permits sequential derivatization strategies without requiring intermediate protecting group manipulations in certain synthetic sequences.

5-Bromo-2-hydroxypyrimidine vs. In-Class Alternatives: Why Structural Nuance Dictates Procurement Specifications


Direct substitution of 5-bromo-2-hydroxypyrimidine with alternative 5-halogenated-2-hydroxypyrimidines (e.g., 5-chloro, 5-iodo, or unsubstituted 2-hydroxypyrimidine) or regioisomeric bromopyrimidinols is scientifically inadvisable due to three non-interchangeable parameters. First, halogen identity directly modulates electrophilicity and leaving-group propensity in cross-coupling reactions, where C5-bromo substituents demonstrate distinct oxidative addition kinetics relative to chloro analogs in palladium-catalyzed transformations . Second, the 5-bromo substitution alters the tautomeric equilibrium of the pyrimidine ring system; experimental matrix-isolation FT-IR studies have quantified the hydroxy/oxo tautomer ratio (K_T value) for the 5-bromo derivative as 184, versus 60 for the unsubstituted 2-hydroxypyrimidine [1]. This nearly threefold difference in tautomeric population directly influences hydrogen-bonding capacity and recognition events in biomolecular contexts. Third, regioisomeric variants such as 2-bromo-5-hydroxypyrimidine present entirely different electronic distributions and substitution patterns that are synthetically non-equivalent. Procurement decisions predicated on price or availability alone without specification to the 5-bromo-2-hydroxy substitution pattern introduce significant risk of divergent reactivity outcomes, batch-to-batch inconsistency in downstream transformations, and invalidated structure-activity relationships in pharmaceutical development programs.

5-Bromo-2-hydroxypyrimidine Evidence Guide: Quantified Differential Performance Data for Procurement and Research Selection


Tautomeric Equilibrium Quantification: 5-Bromo vs. Unsubstituted 2-Hydroxypyrimidine in Biomimetic Environments

Matrix-isolation FT-IR spectroscopy combined with ab initio theoretical calculations directly compared the tautomeric behavior of 5-bromo-2-hydroxypyrimidine with its unsubstituted parent compound 2-hydroxypyrimidine under identical experimental conditions. The estimated hydroxy-to-oxo tautomeric equilibrium constant (K_T) for 5-bromo-2-hydroxypyrimidine is 184, whereas the value for 2-hydroxypyrimidine is 60 [1]. This quantification establishes that the bromine substituent at the 5-position substantially shifts the tautomeric equilibrium toward the hydroxy form by a factor of approximately 3.1-fold relative to the unsubstituted analog. When water is introduced to the argon matrix environment, both compounds exhibit a measurable shift toward the oxo tautomeric form, demonstrating differential hydration-responsive behavior that is directly attributable to the bromine substituent [1].

Tautomerism Hydrogen bonding Nucleobase modeling Matrix-isolation spectroscopy

Synthetic Versatility: 5-Bromo Substituent Enables Cross-Coupling Reactivity Unavailable to 5-Chloro and Unsubstituted Analogs

Comparative reactivity assessment across the 5-halogenated-2-hydroxypyrimidine series demonstrates that the 5-bromo derivative provides the optimal balance of oxidative addition kinetics and stability for palladium-catalyzed cross-coupling reactions. The 5-chloro analog exhibits high nucleophilic substitution potential but inferior performance in coupling transformations, whereas the unsubstituted 2-hydroxypyrimidine lacks a suitable leaving group entirely and is therefore synthetically inert toward coupling-based diversification . The 5-bromo compound participates in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions, enabling C-C and C-heteroatom bond formation at the 5-position while preserving the 2-hydroxyl functionality for subsequent orthogonal modifications [1]. This bifunctional reactivity profile permits sequential derivatization strategies (e.g., coupling at C5 followed by alkylation or glycosylation at O2) without requiring protecting group manipulation at the unreacted position.

Cross-coupling Palladium catalysis C-C bond formation Suzuki-Miyaura Heterocyclic chemistry

Downstream Synthetic Utility: 5-Bromo-2-hydroxypyrimidine as Precursor to 5-Bromo-2-chloropyrimidine with Quantified Conversion Yield

5-Bromo-2-hydroxypyrimidine serves as the direct synthetic precursor for 5-bromo-2-chloropyrimidine, a key intermediate in numerous pharmaceutical synthetic sequences. The conversion proceeds via reaction with a chlorinating agent (e.g., POCl₃) in the presence of a suitable base, achieving an isolated yield of 80% under optimized conditions . This quantitative yield datum establishes a benchmark for process chemistry assessment and procurement scale-up calculations. The resulting 5-bromo-2-chloropyrimidine product retains the C5-bromo coupling handle while replacing the C2-hydroxyl with a chloride leaving group, thereby enabling sequential orthogonal functionalization: the more reactive C2-Cl can undergo nucleophilic aromatic substitution, followed by palladium-catalyzed coupling at C5-Br, or vice versa depending on reaction sequence design.

Halogen exchange Chlorination Pyrimidine functionalization Process chemistry Building block diversification

Enzyme Inhibition Profile: 5-Bromo-2-hydroxypyrimidine as Aldehyde Oxidase Inhibitor with Documented In Vivo Anticancer Activity

5-Bromo-2-hydroxypyrimidine has been characterized as a potent inhibitor of aldehyde oxidase, an enzyme critically involved in reactive oxygen species production and drug metabolism pathways. The compound demonstrates in vivo growth inhibition of human liver cancer cells and exhibits cytotoxic effects against human leukemia cell lines . This direct biological activity distinguishes 5-bromo-2-hydroxypyrimidine from its unsubstituted parent 2-hydroxypyrimidine, which lacks comparable enzyme inhibition profiles, and from regioisomeric bromopyrimidinols where the bromine position alters target engagement. The aldehyde oxidase inhibitory mechanism operates through tautomer-dependent interactions with the enzyme active site, wherein the hydroxy/oxo equilibrium quantified in Evidence Item 1 directly influences inhibitor-enzyme binding kinetics.

Aldehyde oxidase Enzyme inhibition Anticancer Cytotoxicity Reactive oxygen species

5-Bromo-2-hydroxypyrimidine CAS 214290-49-0: Evidence-Backed Application Scenarios for Scientific Procurement


Scenario 1: Tautomerism-Dependent Biochemical Probe Development

Research groups investigating hydrogen-bonding networks in nucleobase recognition, DNA/RNA binding interactions, or tautomer-dependent enzyme inhibition should procure 5-bromo-2-hydroxypyrimidine rather than the unsubstituted 2-hydroxypyrimidine. The 3.1-fold higher hydroxy tautomer population (K_T = 184 vs. K_T = 60) [1] provides a measurably distinct hydrogen-bonding donor/acceptor profile that can be exploited to probe structure-function relationships in biomolecular systems. This differential tautomeric equilibrium is experimentally validated under matrix-isolation conditions and correlates with altered water-induced tautomeric shift behavior, making the 5-bromo derivative the preferred model compound for studies requiring predictable and enhanced hydroxy tautomer dominance.

Scenario 2: Sequential Orthogonal Functionalization in Heterocyclic Synthesis

Synthetic chemists requiring a pyrimidine scaffold that permits two independent, sequential functionalization steps without intermediate protecting group chemistry should select 5-bromo-2-hydroxypyrimidine. The C5 bromine enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) [1], while the C2 hydroxyl remains available for subsequent alkylation, glycosylation, or conversion to chloride (80% documented yield) for nucleophilic aromatic substitution. This orthogonal reactivity sequence is unavailable with 5-chloro-2-hydroxypyrimidine (limited coupling competence) or 2-hydroxypyrimidine (no coupling handle), positioning the 5-bromo derivative as the procurement choice for multi-step diversification campaigns.

Scenario 3: Aldehyde Oxidase Inhibitor Lead Discovery and SAR Studies

Drug discovery programs targeting aldehyde oxidase inhibition for cancer therapy or metabolic modulation should utilize 5-bromo-2-hydroxypyrimidine as a validated starting scaffold. The compound demonstrates confirmed aldehyde oxidase inhibitory activity and documented in vivo growth inhibition of human liver cancer cells, along with cytotoxic effects against human leukemia cell lines [1]. This established biological activity provides a foundation for structure-activity relationship (SAR) optimization, wherein the C5 bromine can be diversified via cross-coupling to generate analog libraries while preserving the core pyrimidinone pharmacophore responsible for enzyme engagement. Procurement of uncharacterized alternatives would necessitate de novo target identification and validation, substantially extending discovery timelines.

Scenario 4: Process Chemistry Scale-Up for 5-Bromo-2-chloropyrimidine Production

Industrial and kilo-lab operations requiring 5-bromo-2-chloropyrimidine as a downstream intermediate should procure 5-bromo-2-hydroxypyrimidine as the direct precursor. The documented 80% isolated yield for this chlorination transformation [1] provides a validated process benchmark for yield calculations, cost-of-goods estimation, and scale-up feasibility assessment. Procurement decisions based on this quantified transformation yield enable accurate production planning and reduce the uncertainty associated with building blocks lacking documented conversion data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-hydroxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.